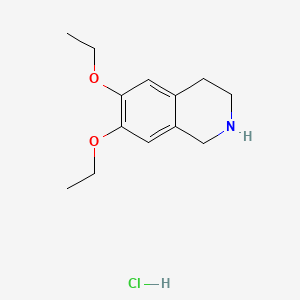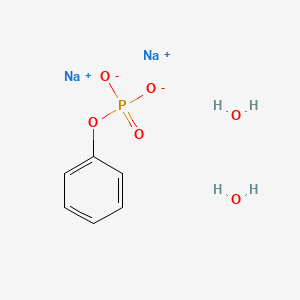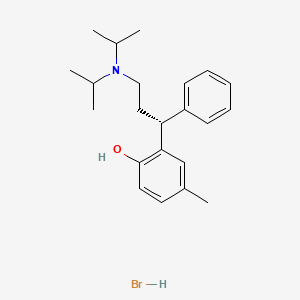
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the empirical formula C13H20ClNO2 . Its molecular weight is 257.76 .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is Cl.CCOc1cc2CCNCc2cc1OCC .科学的研究の応用
Pharmacological Effects and Toxicity
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, as part of the 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides series, has been investigated for its pharmacological effects, including toxicity, circulatory, and smooth muscle effects. Studies indicate variations in toxicity with different alkyl chain lengths, with the dimethoxy group being most toxic. These compounds have shown both pressor and depressor effects depending on the substituents, with some demonstrating tachyphylaxis in pressor responses. Smooth muscle effects were consistent across compounds, indicating potential for pharmacological applications in modulating smooth muscle activity (Hjort et al., 1942).
Analgesic and Anti-Inflammatory Effects
Research has shown that certain derivatives of this compound exhibit significant analgesic and anti-inflammatory effects. These effects are highlighted in studies where these compounds outperformed traditional non-narcotic analgesics like diclofenac sodium, indicating their potential as more effective treatments for pain and inflammation without the side effects associated with long-term use of current medications (Rakhmanova et al., 2022).
Neuroprotective or Neurotoxic Activity
Exploration into the neuroprotective or neurotoxic activities of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives has provided insights into their potential application in treating neurodegenerative diseases like Parkinson's disease. The study suggests that derivatives with hydroxy substitution may offer neuroprotective benefits, whereas methoxy substitution could increase toxicity, implying a careful balance in chemical modification could yield potential therapeutic agents (Okuda et al., 2003).
Local Anesthetic Activity and Toxicity Analysis
Investigations into the local anesthetic activity and toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives have demonstrated their significant anesthetic potential. The study also assessed the structure-toxicity relationship, revealing variations in hepatotoxicity among synthesized compounds, guiding future drug development for safer and more effective anesthetics (Azamatov et al., 2023).
Stereochemistry and Biological Activity
Stereochemical studies of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have shown the importance of absolute configuration in biological activity. The resolution and analysis of optical antipodes have provided insights into their pharmacological profiles, highlighting the potential for developing enantioselective drugs with improved efficacy and reduced side effects (Mondeshka et al., 1992).
作用機序
Target of Action
The primary targets of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown. This compound is structurally similar to other isoquinoline derivatives, which have been found to interact with various targets in the body . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular signaling pathways
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The bioavailability of this compound is also unknown .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Depending on its targets and mode of action, this compound could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. The specific environmental factors that influence the action of this compound are currently unknown .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 2-methoxyphenethylamine with acetaldehyde followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "2-methoxyphenethylamine", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenethylamine with acetaldehyde in ethanol to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline intermediate", "Step 2: Reduction of the intermediate using sodium borohydride in ethanol to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline", "Step 3: Hydrolysis of the product using hydrochloric acid to yield 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride" ] } | |
CAS番号 |
63905-65-7 |
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H |
InChIキー |
GXDZORNOMJIKNT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CNCCC2=C1)OCC.Cl |
正規SMILES |
CCOC1=C(C=C2C[NH2+]CCC2=C1)OCC.[Cl-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)


![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)


![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)


